molecular formula C6H8N2O2 B049331 2,5-Dimethoxypyrazine CAS No. 117856-61-8

2,5-Dimethoxypyrazine

Cat. No. B049331
CAS RN: 117856-61-8
M. Wt: 140.14 g/mol
InChI Key: BBERXJJYPMNVAI-UHFFFAOYSA-N
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Description

2,5-Dimethoxypyrazine is a chemical compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 .


Synthesis Analysis

While specific synthesis methods for 2,5-Dimethoxypyrazine were not found, a related compound, 3-ethyl-2,5-dimethylpyrazine, can be produced from L-Thr by a simple bacterial operon . The synthesis is chemoenzymatic, involving the condensation reaction of two molecules of aminoacetone and one molecule of acetaldehyde .


Molecular Structure Analysis

The InChI code for 2,5-Dimethoxypyrazine is 1S/C6H8N2O2/c1-9-5-3-8-6 (10-2)4-7-5/h3-4H,1-2H3 . The compound belongs to the class of organic compounds known as amphetamines and derivatives .


Physical And Chemical Properties Analysis

2,5-Dimethoxypyrazine has a molecular weight of 140.14 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Flavor and Fragrance Industry

2,5-Dimethoxypyrazine is used in the flavor and fragrance industry . It is a natural product found in various organisms and contributes greatly to the flavor of raw and processed food . Synthetic pyrazine derivatives are actively utilized in this industry .

Pharmaceutical Applications

Synthetic pyrazine derivatives, including 2,5-Dimethoxypyrazine, are used in the pharmaceutical industry . While the specific applications aren’t mentioned in the source, pyrazine derivatives are generally used in drug synthesis due to their unique chemical properties.

Pheromone Production

Pyrazine acts as alerting pheromones, site markers, trail pheromones, repellent and escape pheromones for insects, bees, and moths . This suggests that 2,5-Dimethoxypyrazine could potentially be used in pest control or other related fields.

Synthesis of Diketopiperazines

2,5-Dimethoxypyrazine could potentially be used in the synthesis of 2,5-diketopiperazines (DKPs) . DKPs are cyclic dipeptides with various biological activities, including antiviral, antibacterial, antifungal, cytotoxic, and immunosuppressive effects.

Research on Myxobacterium Chondromyces crocatus

In 2005, Dickschat and co-workers identified a total of 27 pyrazines, including a novel pyrazine, 2,5-dimethyl-3-(methylsulfanyl)pyrazine, from the extract of myxobacterium Chondromyces crocatus . This suggests that 2,5-Dimethoxypyrazine could be used in similar microbiological research.

Chemical Research and Development

Given its unique chemical structure and properties, 2,5-Dimethoxypyrazine is likely used in various chemical research and development processes . While the specific applications aren’t mentioned in the source, it’s reasonable to assume that it could be used in the synthesis of new compounds or materials.

Safety and Hazards

The safety data sheet for a related compound, 2,5-Dimethylpyrazine, indicates that it is combustible, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2,5-Dimethoxypyrazine were not found, research on related compounds such as 2,5-Diketopiperazines (DKPs) is still in the early stage, and their application in drug development needs to be further studied .

Mechanism of Action

Target of Action

It is known to be used as a flavor additive and odorant in various foods and products , suggesting that its targets could be olfactory and gustatory receptors.

Action Environment

The action, efficacy, and stability of 2,5-Dimethoxypyrazine can be influenced by various environmental factors. For instance, its sensory effects can be affected by the presence of other flavors and odors. Its stability may also be influenced by factors such as temperature, pH, and exposure to light or oxygen .

properties

IUPAC Name

2,5-dimethoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-9-5-3-8-6(10-2)4-7-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBERXJJYPMNVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556816
Record name 2,5-Dimethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxypyrazine

CAS RN

117856-61-8
Record name 2,5-Dimethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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